4-(4-Methoxyphenyl)-2-[(4-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-one
Description
4-(4-Methoxyphenyl)-2-[(4-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-one is a 1,2,4-triazole derivative characterized by two 4-methoxyphenyl substituents and a methyl group at position 5. The compound’s structure includes a triazol-3-one core, which is associated with diverse biological activities, including antifungal and antibiotic properties, as observed in structurally related analogs . Its synthesis typically involves cyclization of thiosemicarbazide precursors followed by S-alkylation or oxidation steps, often employing cesium carbonate as a base and sodium borohydride for ketone reductions .
Properties
IUPAC Name |
4-(4-methoxyphenyl)-2-[(4-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-13-19-20(12-14-4-8-16(23-2)9-5-14)18(22)21(13)15-6-10-17(24-3)11-7-15/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHQBNTXOQAFFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)OC)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-2-[(4-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Substitution Reactions: The methoxyphenyl groups can be introduced through nucleophilic substitution reactions using methoxyphenyl halides and suitable nucleophiles.
Methylation: The methyl group can be introduced through methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-2-[(4-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Methoxyphenyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.
Scientific Research Applications
4-(4-Methoxyphenyl)-2-[(4-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-one has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-2-[(4-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-one involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and methoxyphenyl groups may play a crucial role in binding to these targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Methoxy vs. Ethoxy Substituents
- This analog showed similar synthetic routes (cesium carbonate in DMF) but may exhibit altered pharmacokinetic profiles due to the ethoxy group’s longer alkyl chain .
Thiol vs. Thioether Modifications
- 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol ():
The thiol (-SH) group at position 3 allows for S-alkylation to form thioethers. For example, reaction with α-halogenated ketones yields derivatives like 2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one , which exhibit enhanced antifungal activity compared to the parent thiol .
Heterocyclic and Aromatic Substituents
- 6MQT (Quinoline-triazolone hybrid) (): Incorporation of a quinoline moiety (e.g., 6MQT) significantly alters biological activity, showing enhanced sperm motility at nanogram concentrations. This highlights the role of extended aromatic systems in targeting specific physiological pathways .
- Thiophene and Benzo[d]thiazole Derivatives ():
Substitutions with thiophene or benzo[d]thiazole groups (e.g., 6l, 6m, 6r ) improve antifungal and antibiotic activities, likely due to increased π-π stacking interactions with microbial enzymes .
Physicochemical Properties
- Solubility : Methoxy groups enhance water solubility compared to ethoxy or hydrophobic substituents (e.g., thiophene).
- Stability : Thioether derivatives (e.g., 6m ) exhibit greater oxidative stability than thiol analogs .
- Melting Points : Range from 125–200°C, with higher values observed for rigid aromatic hybrids (e.g., 6m : 196–198°C) .
Biological Activity
The compound 4-(4-Methoxyphenyl)-2-[(4-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-one is a derivative of the 1,2,4-triazole class, which has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies to explore its biological activity, including antimicrobial, antifungal, antiviral, and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 328.4 g/mol. Its structure features two methoxyphenyl groups and a methyl group on the triazole ring, which may influence its biological activity.
Antimicrobial Activity
Research indicates that 1,2,4-triazole derivatives exhibit significant antibacterial properties. For instance, compounds with similar structures have shown activity against various bacterial strains, including E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 0.12 to 1.95 µg/mL against multiple pathogens .
Table 1: Antibacterial Activity of Triazole Derivatives
| Compound | Bacteria Tested | MIC (µg/mL) | Reference |
|---|---|---|---|
| 4-(4-Methoxyphenyl)-... | E. coli | 0.12 | |
| 5-Methyl-1,2,4-triazole | S. aureus | 0.5 | |
| Various Triazole Derivatives | Bacillus subtilis | 1.95 |
Antifungal Activity
The antifungal potential of triazoles is well-documented, particularly in clinical applications such as itraconazole and voriconazole . The compound under study may share similar mechanisms due to the presence of the triazole moiety, which is known to inhibit fungal cytochrome P450 enzymes.
Antiviral Activity
Recent studies have indicated that certain triazole derivatives possess antiviral properties against influenza viruses. The virucidal activity was assessed using various strains, showing a reduction in viral infectivity by over 90% at specific doses . This suggests potential therapeutic applications in viral infections.
Anticancer Activity
The anticancer effects of triazole compounds are attributed to their ability to inhibit cell proliferation and induce apoptosis in cancer cells. For example, derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
Case Studies
- Antibacterial Screening : A study screened several triazole derivatives against a panel of bacteria and found that compounds similar to 4-(4-Methoxyphenyl)-... exhibited promising antibacterial activity comparable to standard antibiotics like ceftriaxone .
- Antifungal Mechanism : Research on related compounds revealed that the triazole ring interferes with ergosterol biosynthesis in fungi, leading to increased permeability and cell death .
- Cytotoxicity Assays : In vitro studies demonstrated that compounds with a similar structure significantly inhibited the growth of human cancer cell lines, suggesting their potential as anticancer agents .
Q & A
Q. Basic Characterization Strategies
- Single-crystal X-ray diffraction : Resolves the triazolone core geometry, methoxyphenyl substituent orientations, and hydration states (e.g., monohydrate forms) .
- NMR spectroscopy : - and -NMR confirm regiochemistry, with methoxy protons resonating at δ 3.7–3.9 ppm and triazolone carbonyl carbons at ~165 ppm .
- FT-IR : Strong absorption bands at 1700–1750 cm confirm the C=O stretch of the triazolone ring .
How can researchers resolve discrepancies between experimental and computational structural data for this compound?
Advanced Data Contradiction Analysis
Discrepancies often arise in bond lengths and angles between X-ray structures and DFT-optimized models. For example, DFT may underestimate the planarity of the triazolone ring due to omitted crystal packing effects. Mitigation strategies include:
- Hybrid functional calibration : Use B3LYP/6-31G(d) to improve agreement with experimental geometries .
- Intermolecular interaction modeling : Incorporate hydrogen bonding and van der Waals forces in simulations to match crystallographic data .
Cross-validation with spectroscopic data (e.g., comparing calculated vs. observed IR frequencies) further refines computational models .
What reaction optimization strategies improve regioselectivity in synthesizing triazolone derivatives?
Advanced Synthetic Design
Regioselectivity challenges arise when multiple reactive sites exist (e.g., N1 vs. N2 substitution). Strategies include:
- Directed metalation : Use ortho-methoxy groups to direct electrophilic substitution at specific positions .
- Protecting group tactics : Temporarily block reactive amines or carbonyls to control functionalization sites .
For example, acidic media favor cyclization at the triazolone’s N4 position, while basic conditions promote N1 reactivity .
How does hydration affect crystallographic analysis, and how should this be managed?
Advanced Crystallography Considerations
Hydration (e.g., monohydrate formation) alters unit cell parameters and hydrogen-bonding networks. In 4-(4-methoxyphenyl)triazolone monohydrate, water molecules form O–H···O bridges between triazolone carbonyls, stabilizing the crystal lattice . To manage hydration:
- Controlled drying : Use desiccants or vacuum drying to obtain anhydrous forms for comparison.
- Temperature-dependent studies : Collect data at 100–150 K to minimize thermal motion artifacts in hydrated crystals .
What methodologies enable comparative analysis of substituent effects on triazolone bioactivity?
Q. Advanced Structure-Activity Relationship (SAR) Design
- Fluorine substitution : Introducing 4-fluorophenyl groups enhances lipophilicity and membrane permeability, as seen in analogs like 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine .
- Methoxy positioning : Para-methoxy groups improve metabolic stability compared to ortho-substituted analogs .
Use QSAR models to correlate electronic (Hammett σ) and steric (Taft E) parameters with biological data .
How should researchers handle conflicting spectroscopic data during purity assessment?
Q. Advanced Analytical Troubleshooting
- Multi-technique validation : Combine HPLC (for purity) with -NMR integration (for molar ratios) to detect trace impurities .
- Mass spectrometry : High-resolution MS (HRMS) identifies byproducts with mass shifts corresponding to common side reactions (e.g., oxidation or dimerization) .
For example, a 28 Da shift in HRMS may indicate accidental methylation during synthesis .
What computational tools predict the stability of triazolone derivatives under varying pH conditions?
Q. Advanced Computational Chemistry
- pKa prediction software : Tools like MarvinSketch estimate protonation states of the triazolone ring (predicted pKa ~8.5 for the NH group) .
- Molecular dynamics (MD) simulations : Simulate solvation in aqueous buffers to assess hydrolytic degradation pathways .
Experimental validation via pH-stability studies (e.g., incubating at pH 2–12) confirms computational predictions .
What safety protocols are critical when handling reactive intermediates in triazolone synthesis?
Q. Advanced Laboratory Safety
- Hydrazine derivatives : Use closed systems and PPE to avoid exposure to carcinogenic intermediates like 4-methoxyphenylhydrazine .
- Waste management : Segregate halogenated byproducts (e.g., brominated analogs) for professional disposal to prevent environmental contamination .
How can researchers leverage X-ray powder diffraction (XRPD) for polymorph screening?
Q. Advanced Polymorphism Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
